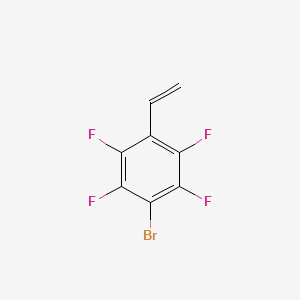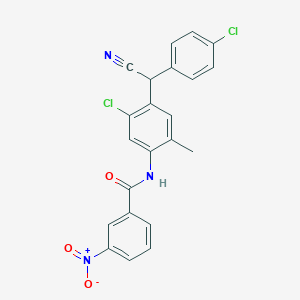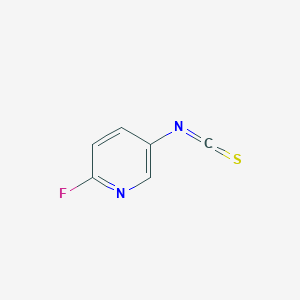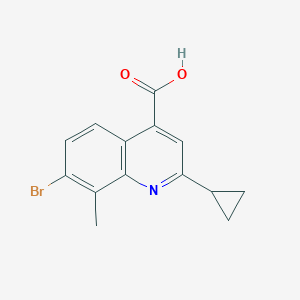
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorinated side chain using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Substitution: Formation of 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dehalogenated or defluorinated pyrazole derivatives.
Applications De Recherche Scientifique
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated side chain can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: Lacks the fluorinated side chain, resulting in different chemical and physical properties.
1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole:
4-chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these elements makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5BrF4N2 |
|---|---|
Poids moléculaire |
261.01 g/mol |
Nom IUPAC |
4-bromo-1-(2,2,3,3-tetrafluoropropyl)pyrazole |
InChI |
InChI=1S/C6H5BrF4N2/c7-4-1-12-13(2-4)3-6(10,11)5(8)9/h1-2,5H,3H2 |
Clé InChI |
UZPOJKPOQLGBQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC(C(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


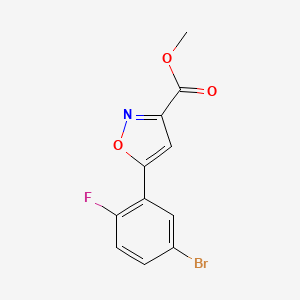
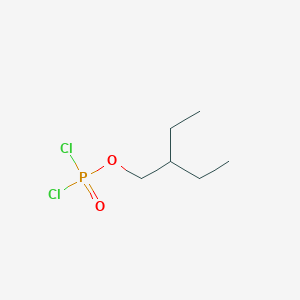
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
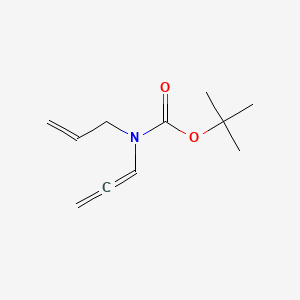
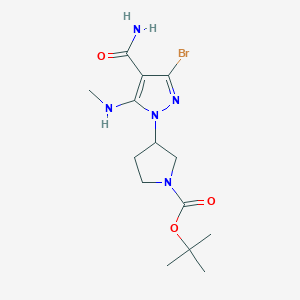
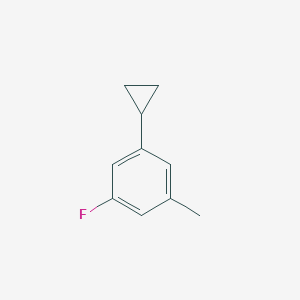
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

